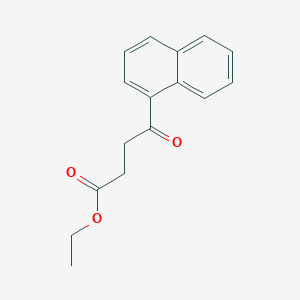

Ethyl 4-(1-naphthyl)-4-oxobutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-naphthalen-1-yl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-16(18)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRHWEPJARAHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283418 | |

| Record name | Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73931-66-5 | |

| Record name | Ethyl γ-oxo-1-naphthalenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73931-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073931665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(1-naphthyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1-naphthyl)-4-oxobutyrate is a keto-ester derivative of naphthalene. This document provides a comprehensive overview of its fundamental chemical and physical properties, a proposed synthesis methodology based on established chemical reactions, and a summary of available spectral data. To date, the biological activity of this specific compound has not been extensively reported in publicly accessible literature. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in medicinal chemistry and materials science.

Core Properties

This section details the fundamental chemical and physical properties of this compound. The data presented is compiled from various chemical databases and supplier information.

Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 73931-66-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₆H₁₆O₃ | PubChem |

| Molecular Weight | 256.30 g/mol | PubChem |

| IUPAC Name | ethyl 4-(1-naphthyl)-4-oxobutanoate | PubChem |

| Predicted Boiling Point | 419.3 ± 28.0 °C at 760 mmHg | ChemicalBook |

| Predicted Density | 1.141 ± 0.06 g/cm³ | ChemicalBook |

| Predicted Refractive Index | 1.589 | ChemicalBook |

| Predicted Flash Point | 193.3 ± 18.5 °C | ChemicalBook |

Spectral Data

Currently, limited experimental spectral data for this compound is available in the public domain. A reported ¹H NMR spectrum, likely corresponding to the compound, is presented below.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Naphthyl-H | 8.93 | d | 8.4 | 1H |

| Naphthyl-H | 8.17 | d | 7.2 | 1H |

| Naphthyl-H | 7.98 | d | 8.2 | 1H |

| Naphthyl-H | 7.86 | d | 8.1 | 1H |

| Naphthyl-H | 7.60 | t | 7.2 | 1H |

| Naphthyl-H | 7.52–7.43 | m | 2H | |

| -OCH₂CH₃ | 4.45 | q | 7.2 | 2H |

| -OCH₂CH₃ | 1.44 | t | 7.2 | 3H |

Note: The assignments of the methylene protons of the butyrate chain are not explicitly provided in the available data.

Synthesis and Experimental Protocols

-

Friedel-Crafts Acylation: Synthesis of the precursor, 4-(1-naphthyl)-4-oxobutanoic acid.

-

Fischer Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

This protocol is adapted from the synthesis of a similar compound, 4-(p-methylphenyl)-4-oxobutanoic acid[1].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add naphthalene and succinic anhydride to a solvent such as nitrobenzene or 1,2-dichloroethane.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The product, 4-(1-naphthyl)-4-oxobutanoic acid, will precipitate. Collect the solid by vacuum filtration, wash with water and a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure for acid-catalyzed esterification[2].

-

Reaction Setup: In a round-bottom flask, dissolve 4-(1-naphthyl)-4-oxobutanoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.

Biological Activity and Potential Applications

As of the date of this document, there are no specific studies detailing the biological activity, pharmacological properties, or applications of this compound in the peer-reviewed scientific literature.

However, the naphthalene moiety is a common scaffold in many biologically active compounds. Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the keto-ester functionality also offers potential for these molecules to act as intermediates in the synthesis of more complex, biologically active heterocyclic compounds.

Potential Research Directions

Given the lack of current data, the following workflow outlines a potential approach for the initial biological evaluation of this compound.

Caption: A generalized workflow for the initial biological screening of the title compound.

Conclusion

This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its biological activities have not yet been explored, its structural features suggest potential for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this compound and a framework for future research endeavors. The detailed, albeit proposed, experimental protocols offer a starting point for its synthesis and subsequent characterization. Further studies are warranted to elucidate the potential biological significance of this and related naphthalene derivatives.

References

An In-depth Technical Guide on Ethyl 4-(1-naphthyl)-4-oxobutyrate (CAS: 73931-66-5)

Disclaimer: Extensive literature searches for Ethyl 4-(1-naphthyl)-4-oxobutyrate (CAS: 73931-66-5) have revealed a significant lack of published scientific data. The compound is available from several chemical suppliers, indicating its use, likely as a chemical intermediate. However, detailed experimental protocols for its synthesis, comprehensive spectral and physicochemical characterization, and any biological activity or mechanism of action are not available in the public domain. This guide, therefore, provides foundational information based on supplier data and proposes a chemically sound, hypothetical synthesis pathway based on established organic chemistry principles.

Chemical Identity and Properties

This compound is a keto-ester derivative of naphthalene. Its structure features a naphthalene ring connected to a four-carbon chain containing a ketone and an ethyl ester functional group.

| Property | Value | Source |

| CAS Number | 73931-66-5 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C16H16O3 | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| IUPAC Name | ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | [7] |

| Purity | Typically offered at ≥95% or ≥97% | [2][3][5] |

| Appearance | Not specified, likely a solid or oil | |

| Boiling Point | 419.3±28.0 °C (Predicted) | |

| Density | 1.141±0.06 g/cm3 (Predicted) |

Proposed Synthesis Pathway

While a specific, experimentally validated protocol for the synthesis of this compound is not available in the literature, a plausible and efficient route can be proposed based on the well-established Friedel-Crafts acylation reaction, followed by esterification. This two-step process is a standard method for the preparation of aryl keto-esters.

Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride

The synthesis would commence with the Friedel-Crafts acylation of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-(1-naphthyl)-4-oxobutanoic acid. The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene. The 1-position of the naphthalene ring is the preferred site of acylation.

Step 2: Esterification of 4-(1-naphthyl)-4-oxobutanoic acid

The resulting carboxylic acid is then subjected to Fischer esterification. This involves reacting the acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to produce the final product, this compound.

A proposed workflow for this synthesis is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Research and Drug Development

Although no specific biological activities have been reported for this compound, its chemical structure suggests potential areas of investigation for researchers and drug development professionals. The naphthalene moiety is a common scaffold in medicinal chemistry, and derivatives have been explored for a range of therapeutic applications.

The γ-keto-ester functionality provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of related compounds. Potential research directions could include:

-

Anticancer Drug Discovery: Naphthalene derivatives have been investigated for their potential as anticancer agents. The core structure of this compound could serve as a starting point for the development of novel cytotoxic compounds.

-

Enzyme Inhibition: The keto-ester motif could potentially interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.

-

Chemical Probe Development: This compound could be functionalized to create chemical probes for studying biological pathways or for use in high-throughput screening assays.

A logical workflow for the preliminary investigation of this compound is outlined below:

Caption: A general workflow for the investigation of a novel chemical entity.

Conclusion

This compound (CAS: 73931-66-5) is a commercially available chemical compound with a notable absence of detailed scientific literature. While this limits a comprehensive technical review, its chemical structure suggests it is a potentially useful intermediate for the synthesis of more complex naphthalene derivatives. The proposed synthesis via Friedel-Crafts acylation followed by esterification provides a viable route for its preparation in a laboratory setting. For researchers and professionals in drug development, this compound represents an unexplored chemical scaffold that could be a starting point for novel therapeutic agent discovery. Further investigation is required to elucidate its physicochemical properties, biological activities, and potential applications.

References

- 1. This compound , 0.99 , 73931-66-5 - CookeChem [cookechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Naphthalenebutanoicacid, g-oxo-, ethyl ester, CasNo.73931-66-5 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 5. AB367763 | CAS 73931-66-5 – abcr Gute Chemie [abcr.com]

- 6. Page loading... [guidechem.com]

- 7. ethyl 4-naphthalen-1-yl-4-oxobutanoate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 8. CAS Index | Ambeed [ambeed.com]

Spectroscopic Profile of Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(1-naphthyl)-4-oxobutyrate, a compound of interest in synthetic and medicinal chemistry. This document presents predicted and analogous experimental data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also included to assist researchers in their laboratory practices.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₆H₁₆O₃[1] Molecular Weight: 256.3 g/mol [1] CAS Number: 73931-66-5

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide combines predicted data with experimental data from closely related structural analogs to provide a representative spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl ester and the naphthylbutyrate moieties. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.70 | Triplet | 2H | -CO-CH₂-CH₂ -CO₂Et |

| ~3.40 | Triplet | 2H | -CO-CH₂ -CH₂-CO₂Et |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.50 - 8.50 | Multiplet | 7H | Naphthyl aromatic protons |

Note: Predicted data is based on standard chemical shift tables and analysis of similar structures. For comparison, the aromatic protons of 1-acetylnaphthalene appear in the range of 7.38-8.75 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~14.2 | Primary (CH₃) | -O-CH₂-CH₃ |

| ~28.5 | Secondary (CH₂) | -CO-CH₂-CH₂ -CO₂Et |

| ~34.0 | Secondary (CH₂) | -CO-CH₂ -CH₂-CO₂Et |

| ~60.5 | Secondary (CH₂) | -O-CH₂ -CH₃ |

| ~124.0 - 134.0 | Tertiary (CH) & Quaternary (C) | Naphthyl aromatic carbons |

| ~173.0 | Quaternary (C=O) | Ester carbonyl |

| ~199.0 | Quaternary (C=O) | Ketone carbonyl |

Note: Predicted data is based on typical chemical shift ranges for the respective functional groups. For instance, the ketone carbonyl in related structures tyically appears above 195 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Typical IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic (Naphthyl) | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~1735 | C=O stretch | Ester | Strong |

| ~1685 | C=O stretch | Aryl Ketone | Strong |

| 1600 - 1475 | C=C stretch | Aromatic (Naphthyl) | Medium |

| 1300 - 1000 | C-O stretch | Ester | Strong |

The IR spectrum will be dominated by two strong carbonyl absorptions for the ester and ketone groups. The presence of the aromatic naphthalene ring will be confirmed by the C-H and C=C stretching vibrations in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 256.

-

Key Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 211.

-

Loss of the ethyl group (-CH₂CH₃): m/z = 227.

-

Formation of the naphthoyl cation ([C₁₀H₇CO]⁺): m/z = 155.

-

Formation of the naphthyl cation ([C₁₀H₇]⁺): m/z = 127.

-

Fragments corresponding to the ethyl butyrate chain.

-

Table 4: Predicted Major Mass Spectrometry Peaks

| m/z | Proposed Fragment Ion |

| 256 | [M]⁺ (Molecular Ion) |

| 211 | [M - OCH₂CH₃]⁺ |

| 155 | [C₁₀H₇CO]⁺ |

| 127 | [C₁₀H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for organic compounds such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Instrumental Analysis:

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

Instrumental Analysis (EI-MS):

-

The sample is introduced into the ion source, which is under high vacuum.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using NMR, IR, and Mass Spectrometry.

References

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 4-(1-naphthyl)-4-oxobutyrate

Disclaimer: Direct experimental data on the biological activity of Ethyl 4-(1-naphthyl)-4-oxobutyrate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities based on the known functions of its core structural motifs: the naphthalene ring and the keto-ester chain. The information presented is extrapolated from studies on structurally related compounds and is intended to guide future research and drug discovery efforts.

Introduction

This compound is a keto-ester derivative containing a naphthalene moiety. The unique combination of these chemical features suggests a potential for diverse biological activities. The naphthalene group, a bicyclic aromatic hydrocarbon, is a common scaffold in many biologically active compounds, contributing to interactions with biomolecules through π-π stacking and hydrophobic interactions. The keto-ester functionality provides sites for hydrogen bonding and potential hydrolysis, which can influence the compound's pharmacokinetic and pharmacodynamic properties. This document explores the predicted biological activities, potential mechanisms of action, and relevant experimental protocols to assess the therapeutic potential of this compound.

Predicted Biological Activities and Supporting Data

Based on the activities of structurally similar compounds, this compound is predicted to exhibit anticancer, antimicrobial, and enzyme inhibitory properties.

Naphthalene derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases, or the induction of apoptosis.

-

VEGFR-2 Inhibition: Some naphthalene-chalcone derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1]

-

Tubulin Polymerization Inhibition: Certain naphthalene-chalcone compounds exhibit anticancer activity by inhibiting tubulin polymerization, similar to other known mitotic inhibitors.

-

Apoptosis Induction: Naphthalene-substituted triazole spirodienones have been found to induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Naphthalene Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Naphthalene-Chalcone Derivative (2j) | A549 (Lung Cancer) | IC50 | 7.835 ± 0.598 µM | [1] |

| Naphthalene-Chalcone Derivative (3a) | MCF-7 (Breast Cancer) | IC50 | 1.42 ± 0.15 µM | |

| Naphthalene-1,4-dione Analogue (44) | HEC1A (Endometrial Cancer) | IC50 | 6.4 µM | |

| Naphthalene-1-yloxyacetamide (5d) | MCF-7 (Breast Cancer) | IC50 | 0.078 µM (Aromatase Inhibition) | [2] |

The naphthalene scaffold is present in several compounds with demonstrated antimicrobial and antifungal properties. The lipophilic nature of the naphthalene ring may facilitate the disruption of microbial cell membranes.

Table 2: Antimicrobial Activity of Related Naphthalene Derivatives

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | MIC | 10 µg/mL | |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Staphylococcus aureus MDR | MIC | 100 µg/mL | |

| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium notatum | MIC | 400 µg/mL |

Derivatives of 1-naphthol have been shown to be effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes. This suggests that this compound could also interact with and inhibit specific enzymes.

Table 3: Enzyme Inhibitory Activity of Related 1-Naphthol Derivatives

| Enzyme | Activity Metric | Kᵢ Value Range (µM) | Reference |

| Human Carbonic Anhydrase I (hCA I) | Kᵢ | 0.034 ± 0.54 to 0.724 ± 0.18 | [3][4] |

| Human Carbonic Anhydrase II (hCA II) | Kᵢ | 0.172 ± 0.02 to 0.562 ± 0.21 | [3][4] |

| Acetylcholinesterase (AChE) | Kᵢ | 0.096 ± 0.01 to 0.177 ± 0.02 | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Cell culture medium.

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include vehicle-only controls.

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.

-

Materials:

-

Recombinant Human VEGFR-2 kinase.

-

Kinase buffer.

-

ATP.

-

VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Luminescent kinase assay kit (e.g., Kinase-Glo™).

-

Test compound.

-

White, opaque 96-well plates.

-

Microplate reader capable of measuring luminescence.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the test compound, VEGFR-2 kinase, and substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.

-

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Test compound.

-

96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare two-fold serial dilutions of the test compound in the broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

-

Include a positive control (microorganism without the test compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

-

Visualizations

The following diagram illustrates a generalized workflow for investigating the potential biological activities of this compound.

Caption: A workflow for the investigation of the biological activity of novel compounds.

Given the known activity of related naphthalene derivatives against VEGFR-2, this signaling pathway is a plausible target for this compound.

References

- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Comprehensive Technical Guide for Chemical Intermediates in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1-naphthyl)-4-oxobutyrate is a keto-ester of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a variety of biologically active molecules. Its unique structure, featuring a naphthalene moiety linked to a flexible butyrate chain, provides a foundation for the development of novel therapeutic agents, particularly in the areas of neuroprotection and anti-inflammatory applications. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential applications of this compound as a key chemical intermediate. Detailed experimental protocols, comprehensive data summaries, and workflow visualizations are presented to facilitate its use in research and drug development.

Chemical Properties and Data

This compound is a white to off-white solid. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 73931-66-5 | |

| Molecular Formula | C₁₆H₁₆O₃ | |

| Molecular Weight | 256.29 g/mol | |

| Predicted Boiling Point | 419.3±28.0 °C | |

| Predicted Density | 1.141±0.06 g/cm³ |

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

¹H NMR (300 MHz, CDCl₃): δ 8.93 (d, 1H, J=8.4 Hz), 8.17 (d, 1H, J=7.2 Hz), 7.98 (d, 1H, J=8.2 Hz), 7.86 (d, 1H, J=8.1 Hz), 7.60 (t, 1H, J=7.2 Hz), 7.52–7.43 (m, 2H), 4.45 (q, 2H, J=7.2 Hz), 1.44 (t, 3H, J=7.2 Hz).

Note: This spectrum was obtained from a reaction product consistent with the structure of this compound. Further confirmation with ¹³C NMR, IR, and MS is recommended for unambiguous identification.

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with a suitable succinic acid derivative. Two main variations of this method are presented below.

Method 1: Friedel-Crafts Acylation with Ethyl Succinyl Chloride

This method involves the direct acylation of naphthalene with ethyl succinyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in a suitable inert solvent (e.g., dichloromethane, nitrobenzene) at 0-5 °C, add ethyl succinyl chloride (1.0 eq) dropwise.

-

After the addition is complete, add naphthalene (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Method 2: Two-Step Synthesis from 4-(1-Naphthyl)-4-oxobutanoic Acid

This method involves the initial Friedel-Crafts acylation of naphthalene with succinic anhydride to form 4-(1-naphthyl)-4-oxobutanoic acid, followed by esterification.

-

Follow a similar Friedel-Crafts procedure as in Method 1, using succinic anhydride (1.0 eq) in place of ethyl succinyl chloride.

-

After workup, the resulting carboxylic acid can be purified by recrystallization.

-

Dissolve 4-(1-naphthyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Purification can be achieved by column chromatography if necessary.

An In-Depth Technical Guide to Ethyl 4-(1-naphthyl)-4-oxobutyrate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(1-naphthyl)-4-oxobutyrate, a keto-ester derivative of naphthalene, holds significance as a synthetic intermediate in the preparation of more complex polycyclic aromatic compounds. Its discovery is intrinsically linked to the pioneering work of Sir Robert Downs Haworth in the 1930s on the synthesis of polycyclic aromatic hydrocarbons. This technical guide provides a comprehensive overview of the historical synthesis, detailed experimental protocols, and an exploration of its potential, albeit limited, biological significance.

Discovery and Historical Context

The synthesis of this compound is rooted in the broader efforts to construct polycyclic aromatic systems. The foundational chemistry was laid out by R.D. Haworth in his 1932 publication in the Journal of the Chemical Society, which detailed the syntheses of various alkylphenanthrenes.[1] While this paper does not explicitly mention the ethyl ester, it describes the crucial precursor, γ-(1-naphthoyl)propionic acid, synthesized via a Friedel-Crafts acylation of naphthalene with succinic anhydride. This reaction is a key step in what is now known as the Haworth synthesis.

The subsequent esterification of this acid to its ethyl ester, this compound, follows standard and well-established chemical procedures. The primary historical significance of this compound, therefore, lies in its role as a building block for creating more complex molecules, particularly in the field of medicinal and materials chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 73931-66-5 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | ethyl 4-(1-naphthyl)-4-oxobutanoate |

| Synonyms | Ethyl γ-oxo-1-naphthalenebutanoate, 1-Naphthalenebutanoic acid, γ-oxo-, ethyl ester |

| Appearance | Not specified in available literature |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process, beginning with the Haworth reaction to form the carboxylic acid precursor, followed by esterification.

Step 1: Synthesis of γ-(1-Naphthoyl)propionic Acid

This step involves the Friedel-Crafts acylation of naphthalene with succinic anhydride. The protocol described by Haworth in 1932 serves as the foundational method.[1]

Experimental Protocol:

-

Reaction Setup: A solution of naphthalene (1 molar equivalent) and succinic anhydride (1 molar equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (2.2 molar equivalents) is added portion-wise to the stirred solution while maintaining a low temperature (0-5°C) using an ice bath.

-

Reaction: After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period (typically 1-3 hours) to ensure complete reaction.

-

Work-up: The reaction mixture is cooled and then poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The resulting solid, γ-(1-naphthoyl)propionic acid, is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Diagram of the Synthetic Pathway (Step 1):

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-(1-naphthyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 4-(1-naphthyl)-4-oxobutyrate (CAS No. 73931-66-5), a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of extensive published data on this specific compound, this guide emphasizes general laboratory safety principles and data extrapolated from available safety data sheets.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 73931-66-5 | |

| Molecular Formula | C₁₆H₁₆O₃ | |

| Molecular Weight | 256.3 g/mol | |

| IUPAC Name | ethyl 4-(1-naphthyl)-4-oxobutanoate | |

| Purity | >97% | |

| Storage Temperature | 2-8°C | |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Flash Point | Not specified | |

| Density | Not specified |

Safety and Hazard Information

As a research chemical, this compound should be handled with care, assuming it may possess unknown hazards. The following information is based on general principles for handling similar chemical structures.

Hazard Identification:

-

Pictograms: Not specified in available documents. As a precaution, treat as harmful.

-

Signal Word: Not specified.

-

Hazard Statements: The specific hazards have not been fully characterized. Based on structurally related compounds, potential hazards may include skin irritation, eye irritation, and respiratory tract irritation. Ingestion may be harmful.

-

Precautionary Statements:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling:

-

Use this compound only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools if the compound is a flammable solid.

-

Minimize the quantity of material handled at any one time.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Keep away from food and drink.

-

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.

Experimental Protocols

Caption: General laboratory workflow for handling research chemicals.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of considerations and actions to ensure safety when working with this compound.

Caption: Logical flow of safety procedures for handling the compound.

Conclusion

While this compound is a valuable compound for research and development, the lack of comprehensive safety and toxicity data necessitates a cautious approach. All handling should be performed by trained personnel in a controlled laboratory environment, adhering to the highest standards of safety. This guide provides a framework for its safe use, but it is incumbent upon the user to seek out the most current safety information and to conduct a thorough risk assessment before commencing any experimental work.

Methodological & Application

Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route detailed is a two-step process involving the Friedel-Crafts acylation of naphthalene followed by Fischer esterification.

Overview and Synthetic Strategy

The synthesis of this compound is most reliably achieved through a two-step synthetic sequence. The first step involves the Friedel-Crafts acylation of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 4-(1-naphthyl)-4-oxobutanoic acid. The regioselectivity of this reaction is crucial, with the formation of the 1-substituted naphthalene being favored under kinetic control at lower temperatures. The subsequent step is the esterification of the resulting carboxylic acid with ethanol under acidic conditions to afford the target ethyl ester.

Experimental Protocols

Step 1: Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid

This protocol details the Friedel-Crafts acylation of naphthalene with succinic anhydride.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Dichloromethane (solvent)

-

5% Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add naphthalene (1.0 eq) and nitrobenzene or dichloromethane as the solvent.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

To this cooled suspension, add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature does not rise above 10 °C.

-

In a separate beaker, dissolve succinic anhydride (1.1 eq) in the chosen solvent and add this solution to the dropping funnel.

-

Add the succinic anhydride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

If nitrobenzene was used as the solvent, it can be removed by steam distillation. If dichloromethane was used, the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with a saturated solution of sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude 4-(1-naphthyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent such as a mixture of acetone and water.

Step 2: Synthesis of this compound

This protocol describes the Fischer esterification of 4-(1-naphthyl)-4-oxobutanoic acid.

Materials:

-

4-(1-naphthyl)-4-oxobutanoic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(1-naphthyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid

| Parameter | Condition 1 | Condition 2 |

| Starting Material | Naphthalene | Naphthalene |

| Acylating Agent | Succinic anhydride | Succinic anhydride |

| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ |

| Solvent | Dichloromethane | Nitrobenzene |

| Temperature | 0-5 °C then RT | 0-5 °C then RT |

| Reaction Time | 4-6 hours | 4-6 hours |

| Typical Yield | Moderate to Good | Moderate to Good |

| Notes | Favors 1-substitution (kinetic product). | Can lead to a mixture of 1- and 2-isomers. |

Table 2: Predicted Characterization Data for this compound

| Analysis | Predicted Data |

| Appearance | Pale yellow oil or low-melting solid |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.29 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60-8.50 (m, 1H, Ar-H), 8.05-7.95 (m, 1H, Ar-H), 7.90-7.80 (m, 1H, Ar-H), 7.60-7.40 (m, 4H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.40 (t, J = 6.5 Hz, 2H, -COCH₂-), 2.80 (t, J = 6.5 Hz, 2H, -CH₂CO₂Et), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 201.0 (C=O, ketone), 173.0 (C=O, ester), 135.5, 133.8, 130.5, 129.0, 128.5, 128.0, 126.5, 126.0, 125.5, 124.0 (Ar-C), 60.5 (-OCH₂CH₃), 35.0 (-COCH₂-), 29.0 (-CH₂CO₂Et), 14.2 (-OCH₂CH₃) |

| Mass Spectrometry (ESI+) | m/z 257.11 [M+H]⁺, 279.09 [M+Na]⁺ |

Note: The NMR data is predicted based on the structure and known chemical shifts for similar compounds. Actual experimental data may vary.

Visualizations

Application Notes and Protocols: Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield 4-(1-naphthyl)-4-oxobutanoic acid, followed by a Fischer esterification to produce the target ethyl ester. This compound serves as a valuable intermediate in medicinal chemistry and drug development.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are key precursors for a wide range of pharmaceutical compounds. The acylation of naphthalene predominantly occurs at the α-position (C-1) under kinetic control, particularly at lower temperatures and in non-polar solvents, due to the higher stability of the corresponding sigma complex.[1]

This compound is a derivative of naphthalene with potential applications as a building block in the synthesis of more complex molecules with therapeutic interest. Its structural motif is found in various biologically active compounds. This protocol details a reliable method for its laboratory-scale synthesis.

Reaction Scheme

The overall synthesis proceeds in two main steps:

-

Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of anhydrous aluminum chloride to form 4-(1-naphthyl)-4-oxobutanoic acid.

-

Fischer Esterification: The resulting carboxylic acid is esterified with ethanol in the presence of a catalytic amount of sulfuric acid to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Naphthalene, Succinic Anhydride | Anhydrous Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | 0 - 5 | 3 - 4 | 70 - 80 |

| 2 | Fischer Esterification | 4-(1-naphthyl)-4-oxobutanoic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux (approx. 78) | 4 - 6 | 85 - 95 |

Experimental Protocols

Step 1: Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add naphthalene (1.0 eq) and anhydrous dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Slowly add anhydrous aluminum chloride (2.2 eq) to the suspension in portions, ensuring the temperature does not exceed 10 °C.

-

In a separate beaker, dissolve succinic anhydride (1.1 eq) in anhydrous dichloromethane.

-

Add the succinic anhydride solution dropwise to the naphthalene-AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3-4 hours.

-

Carefully pour the reaction mixture onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.

-

Acidify the aqueous bicarbonate layer with concentrated HCl until the product precipitates.

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain 4-(1-naphthyl)-4-oxobutanoic acid as a solid.

Step 2: Synthesis of this compound

Materials:

-

4-(1-naphthyl)-4-oxobutanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(1-naphthyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure this compound.

Characterization of this compound

-

Appearance: Expected to be a pale yellow oil or a low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include: a triplet for the methyl protons of the ethyl group (~1.3 ppm), a quartet for the methylene protons of the ethyl group (~4.2 ppm), two triplets for the methylene protons of the butyrate chain (~2.8 and ~3.4 ppm), and a complex multiplet pattern for the seven aromatic protons of the naphthalene ring (~7.4-8.5 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include: the methyl carbon of the ethyl group (~14 ppm), the methylene carbon of the ethyl group (~61 ppm), the two methylene carbons of the butyrate chain (~28 and ~34 ppm), multiple signals for the aromatic carbons of the naphthalene ring (~124-138 ppm), the ester carbonyl carbon (~173 ppm), and the ketone carbonyl carbon (~199 ppm).

-

IR (neat, cm⁻¹): Expected characteristic peaks would include a strong C=O stretching vibration for the ester at ~1735 cm⁻¹, a strong C=O stretching vibration for the aryl ketone at ~1685 cm⁻¹, C-O stretching vibrations for the ester at ~1250-1100 cm⁻¹, and aromatic C-H stretching at ~3050 cm⁻¹.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 256.11, corresponding to the molecular formula C₁₆H₁₆O₃.

Mandatory Visualization

Caption: Experimental workflow for the two-step synthesis of this compound.

Safety Precautions

-

Friedel-Crafts reactions should be carried out in a well-ventilated fume hood as anhydrous aluminum chloride reacts violently with moisture and releases HCl gas.

-

Concentrated acids (HCl and H₂SO₄) are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care in a fume hood.

-

Ensure all glassware is thoroughly dried before use in the Friedel-Crafts acylation step to prevent decomposition of the catalyst.

References

Application Notes and Protocols for the Purification of Ethyl 4-(1-naphthyl)-4-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Ethyl 4-(1-naphthyl)-4-oxobutyrate, a key intermediate in various synthetic pathways. The following methods, including column chromatography and recrystallization, have been compiled to ensure high purity of the final compound, suitable for downstream applications in research and drug development.

Introduction

This compound is a keto-ester that often requires rigorous purification to remove starting materials, by-products, and other impurities. The choice of purification technique depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. This document outlines two primary methods for purification: flash column chromatography for the separation of a wide range of impurities and recrystallization for achieving high crystalline purity.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound. These values are representative and may require optimization for specific crude sample compositions.

Table 1: Flash Column Chromatography Parameters and Expected Results

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) |

| Loading Technique | Dry loading or minimal solvent volume |

| Typical Recovery | 85-95% |

| Purity Before | ~80-90% (by HPLC) |

| Purity After | >98% (by HPLC) |

Table 2: Recrystallization Parameters and Expected Results

| Parameter | Value |

| Solvent System | Ethanol/Water or Ethyl Acetate/Hexane |

| Dissolution Temperature | Boiling point of the solvent |

| Crystallization Temperature | Room temperature followed by 0-4 °C |

| Typical Recovery | 70-85% |

| Purity Before | >95% (by HPLC) |

| Purity After | >99.5% (by HPLC) |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude this compound containing various impurities with different polarities.

Materials:

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass column with stopcock

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexane) to elute the compound of interest.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.

-

Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective technique for obtaining a product with high crystalline purity, provided a suitable solvent system is identified.

Materials:

-

Crude or partially purified this compound

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair).

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualization

Caption: Workflow for the purification and analysis of this compound.

Application Note: Analytical Methods for the Characterization of Ethyl 4-(1-naphthyl)-4-oxobutyrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-(1-naphthyl)-4-oxobutyrate is a keto-ester compound that can serve as a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its purity and structural integrity are paramount for the successful synthesis of downstream products. This document provides detailed application notes and protocols for the comprehensive characterization of this compound using fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 73931-66-5 | |

| Molecular Formula | C₁₆H₁₆O₃ | |

| Molecular Weight | 256.3 g/mol | |

| IUPAC Name | ethyl 4-(1-naphthyl)-4-oxobutanoate | |

| Boiling Point | 419.3 ± 28.0 °C (Predicted) | |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

Acquire a ¹³C NMR spectrum using proton decoupling (e.g., >1024 scans, 2-second relaxation delay).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: Expected Chemical Shifts

The following table summarizes the predicted ¹H NMR chemical shifts for this compound.

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration |

| Naphthyl-H | 8.9 - 7.4 | Multiplet | 7H |

| -O-CH₂ -CH₃ | 4.15 | Quartet | 2H |

| -CO-CH₂ - | 3.40 | Triplet | 2H |

| -CH₂-CH₂ -CO- | 2.80 | Triplet | 2H |

| -O-CH₂-CH₃ | 1.25 | Triplet | 3H |

Note: Predicted values are based on standard functional group ranges and may vary based on solvent and experimental conditions.

Visualization: NMR Analysis Workflow

Caption: Workflow for structural elucidation via NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the GC inlet, which is typically heated to 250-280 °C.

-

Chromatographic Separation: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) at a rate of 10-20 °C/min to separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is a standard method.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

| Ion | Calculated Exact Mass (m/z) | Description |

| [M]⁺ | 256.11 | Molecular Ion |

| [M-OC₂H₅]⁺ | 211.08 | Loss of the ethoxy group |

| [C₁₀H₇CO]⁺ | 155.05 | Naphthoyl cation |

| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation |

Visualization: GC-MS Analysis Workflow

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 4-(1-naphthyl)-4-oxobutyrate

Introduction

Ethyl 4-(1-naphthyl)-4-oxobutyrate is a chemical intermediate with applications in organic synthesis and pharmaceutical research. Its purity and quantification are critical for ensuring the quality and consistency of downstream products. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control and research applications. The molecular formula for this compound is C₁₆H₁₆O₃, with a molecular weight of 256.3 g/mol .

Principle

This method utilizes reverse-phase HPLC with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). The concentration of this compound is determined by comparing its peak area to that of a standard of known concentration.

Experimental

Instrumentation and Consumables

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

HPLC vials with septa.

-

Syringe filters (0.45 µm).

Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) |

| Gradient | 60% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Reagent and Standard Preparation

-

Mobile Phase: Prepare the required volumes of water and acetonitrile. Degas the solvents before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Results and Discussion

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor (T) | T ≤ 2 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | 0.8% |

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 125,000 |

| 25 | 310,000 |

| 50 | 630,000 |

| 75 | 940,000 |

| 100 | 1,255,000 |

| Correlation Coefficient (r²) | > 0.999 |

Hypothetical Chromatogram Data

| Compound | Retention Time (min) |

| This compound | ~ 8.5 |

Conclusion